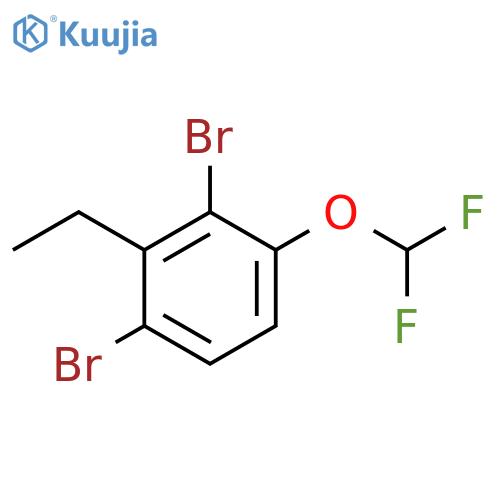Cas no 1807054-79-0 (1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene)

1807054-79-0 structure
商品名:1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene
CAS番号:1807054-79-0
MF:C9H8Br2F2O
メガワット:329.964028358459
CID:4977897
1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene 化学的及び物理的性質
名前と識別子
-
- 1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene
-
- インチ: 1S/C9H8Br2F2O/c1-2-5-6(10)3-4-7(8(5)11)14-9(12)13/h3-4,9H,2H2,1H3
- InChIKey: AEXASFPIZYJEJN-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC=C(C=1CC)Br)OC(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 180
- 疎水性パラメータ計算基準値(XlogP): 5
- トポロジー分子極性表面積: 9.2
1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013015673-500mg |
1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene |
1807054-79-0 | 97% | 500mg |
798.70 USD | 2021-06-25 | |
| Alichem | A013015673-250mg |
1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene |
1807054-79-0 | 97% | 250mg |
475.20 USD | 2021-06-25 | |
| Alichem | A013015673-1g |
1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene |
1807054-79-0 | 97% | 1g |
1,460.20 USD | 2021-06-25 |
1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene 関連文献
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
1807054-79-0 (1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene) 関連製品
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
